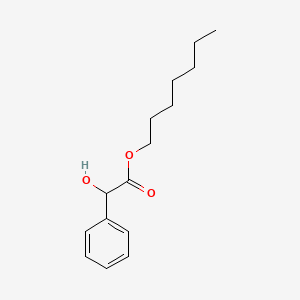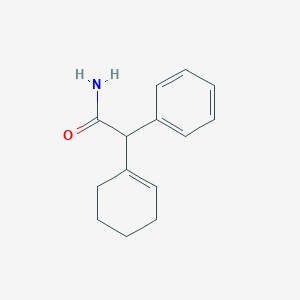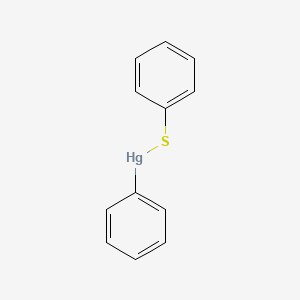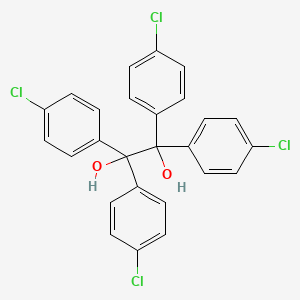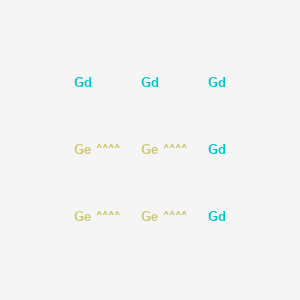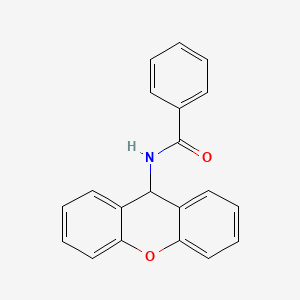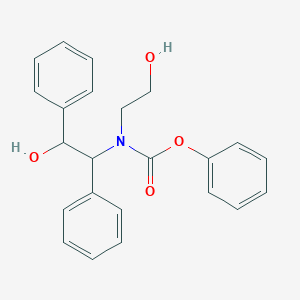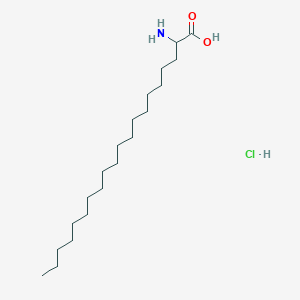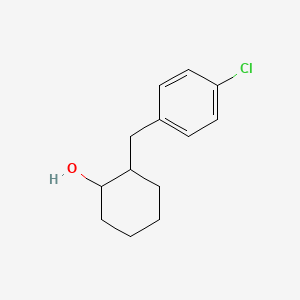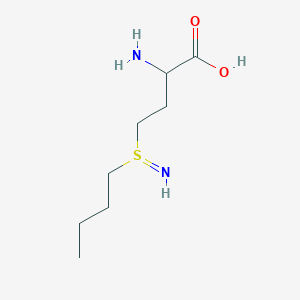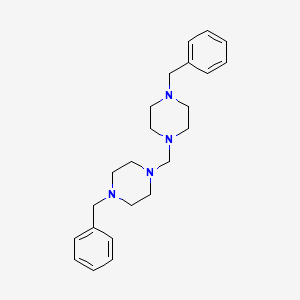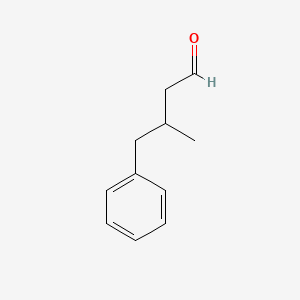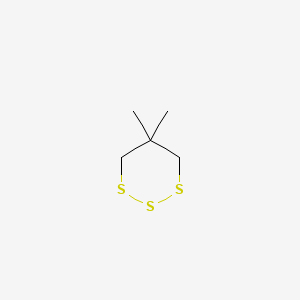
1,2,3-Trithiane, 5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trithiane, 5,5-dimethyl- is an organosulfur compound with the molecular formula C₅H₁₀S₃ It is a derivative of trithiane, characterized by the presence of three sulfur atoms in a six-membered ring structure with two methyl groups attached at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trithiane, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the trithiane ring.
Industrial Production Methods
Industrial production of 1,2,3-Trithiane, 5,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The final product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,2,3-Trithiane, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile, such as a halide or an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted trithiane derivatives
科学研究应用
1,2,3-Trithiane, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,2,3-Trithiane, 5,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
相似化合物的比较
1,2,3-Trithiane, 5,5-dimethyl- can be compared with other similar compounds such as:
1,3,5-Trithiane: A parent compound with a similar ring structure but without the methyl groups. It is less sterically hindered and may exhibit different reactivity.
1,2,4-Trithiane: Another isomer with a different arrangement of sulfur atoms in the ring. It has distinct chemical properties and reactivity.
1,2,3,4-Tetrathiane: A compound with four sulfur atoms in the ring, which can exhibit different redox behavior and coordination chemistry.
The uniqueness of 1,2,3-Trithiane, 5,5-dimethyl- lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
13005-81-7 |
|---|---|
分子式 |
C5H10S3 |
分子量 |
166.3 g/mol |
IUPAC 名称 |
5,5-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI 键 |
RUQATUNWBNKIMK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSSSC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


